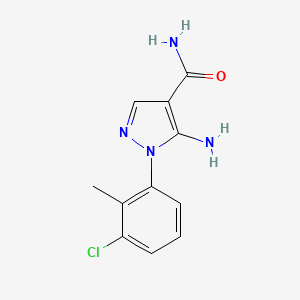

5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with an amino group, a chloro-methylphenyl group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.

Substitution reactions:

Amination: The amino group is introduced through nucleophilic substitution reactions.

Carboxamide formation: The carboxamide group is typically introduced through the reaction of the corresponding carboxylic acid or its derivatives with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be utilized to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the pyrazole ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

Oxidation products: Nitroso and nitro derivatives.

Reduction products: Amines.

Substitution products: Various substituted pyrazoles and phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- Molecular Formula : C10H10ClN5O

- Molecular Weight : 241.67 g/mol

- IUPAC Name : 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxamide

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve the induction of apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of pyrazole compounds exhibited significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses antibacterial effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The effectiveness was comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .

Agricultural Applications

In agriculture, compounds similar to this compound have been explored for their herbicidal properties. The ability to inhibit specific enzymatic pathways in plants can lead to the development of selective herbicides that target weeds without harming crops. This compound's structural features may allow it to interact with plant growth regulators, making it a candidate for further research in herbicide development .

Case Study 1: Anticancer Research

A recent investigation into the anticancer effects of pyrazole derivatives included this compound. The study utilized various assays to evaluate cell viability and apoptosis induction in cancer cells. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner and increased markers associated with apoptosis .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, researchers synthesized a series of pyrazole derivatives and tested their efficacy against multiple bacterial strains. The results showed that compounds with similar structures to this compound exhibited strong antibacterial activity, leading to further exploration of their mechanisms of action .

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

5-Amino-3-methyl-1,2,4-thiadiazole: Another heterocyclic compound with similar applications in medicinal chemistry and agrochemicals.

1-(3-Chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carboxamide: A structurally related compound with variations in the substitution pattern on the pyrazole ring.

Uniqueness

5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of functional groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory contexts. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H10ClN5O

- Molecular Weight : 239.67 g/mol

The synthesis typically involves the cyclization of hydrazine derivatives with appropriate carboxamides under specific reaction conditions. Various synthetic routes have been explored to optimize yield and purity.

The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors. The amino group enhances binding affinity, while the chloro-substituted phenyl ring contributes to the compound's lipophilicity, facilitating membrane permeability.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 3.79 | |

| HepG2 (Liver Cancer) | 12.50 | |

| A549 (Lung Cancer) | 26.00 |

These findings suggest that this compound may inhibit cell proliferation by inducing apoptosis or cell cycle arrest.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce inflammation in various models, comparable to standard anti-inflammatory drugs such as indomethacin. The compound's ability to inhibit pro-inflammatory cytokines suggests a potential role in treating inflammatory diseases.

Case Studies

- Study on MCF7 Cell Line : In a study assessing the cytotoxic effects on breast cancer cells, this compound demonstrated significant inhibition of cell growth with an IC50 value of 3.79 µM. The study concluded that the compound could serve as a lead for developing new breast cancer therapies.

- Evaluation of Anti-inflammatory Properties : Another study evaluated the anti-inflammatory effects using carrageenan-induced edema models in mice. The results indicated that the compound significantly reduced swelling and pain, suggesting its therapeutic potential in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 5-Amino-1-(3-bromo-2-methylphenyl)-1H-pyrazole | Anticancer | 5.00 |

| 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole | Anti-inflammatory | 15.00 |

| 5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole | Anticancer & anti-inflammatory | 3.79 |

The unique chloro-substituted phenyl group in our compound enhances its efficacy compared to other derivatives.

Properties

Molecular Formula |

C11H11ClN4O |

|---|---|

Molecular Weight |

250.68 g/mol |

IUPAC Name |

5-amino-1-(3-chloro-2-methylphenyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C11H11ClN4O/c1-6-8(12)3-2-4-9(6)16-10(13)7(5-15-16)11(14)17/h2-5H,13H2,1H3,(H2,14,17) |

InChI Key |

QWVMITFVEPGFCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C(=C(C=N2)C(=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.